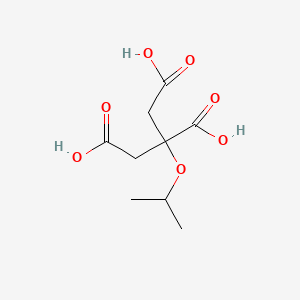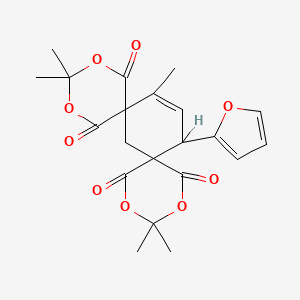
Calcium ethylenebis(dithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ethylenebis(dithiocarbamate) is an organosulfur compound widely used as a fungicide in agriculture. It belongs to the class of dithiocarbamates, which are known for their broad-spectrum activity against various plant pathogens, including fungi, bacteria, plants, and insects . This compound is particularly valued for its low toxicity to mammals and its ability to form stable complexes with transition metals .
Preparation Methods
Calcium ethylenebis(dithiocarbamate) is synthesized by the reaction of ethylenediamine with carbon disulfide under alkaline conditions, followed by the addition of calcium chloride . The reaction can be represented as follows:
C2H4(NH2)2+2CS2+CaCl2→Ca(C2H4NCS2)2+2HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and controlled addition of reagents are common practices to achieve efficient production .
Chemical Reactions Analysis
Calcium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium ethylenebis(dithiocarbamate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium ethylenebis(dithiocarbamate) involves its strong metal-binding capacity. It acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese, which are essential for the catalytic activity of various enzymes . This inhibition disrupts critical biological processes in target organisms, leading to their death .
Comparison with Similar Compounds
Calcium ethylenebis(dithiocarbamate) is unique among dithiocarbamates due to its specific metal-binding properties and low mammalian toxicity. Similar compounds include:
Zinc ethylenebis(dithiocarbamate):
Manganese ethylenebis(dithiocarbamate):
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Each of these compounds has unique properties and applications, but calcium ethylenebis(dithiocarbamate) stands out for its versatility and effectiveness in various fields .
Properties
CAS No. |
5895-18-1 |
|---|---|
Molecular Formula |
C4H6CaN2S4 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
calcium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ca/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI Key |
YRGVIQAQIXMJIO-UHFFFAOYSA-L |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



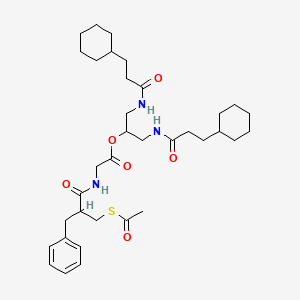
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
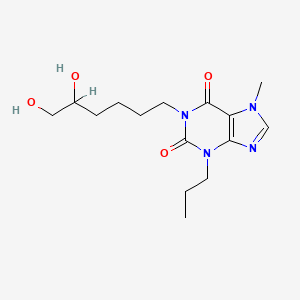
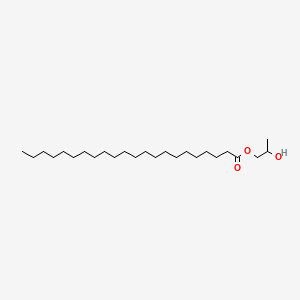

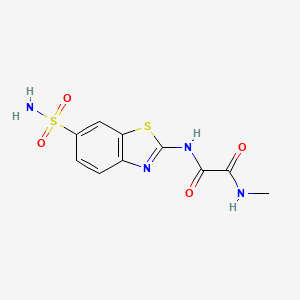
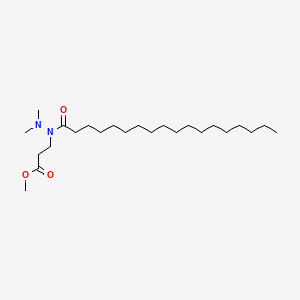

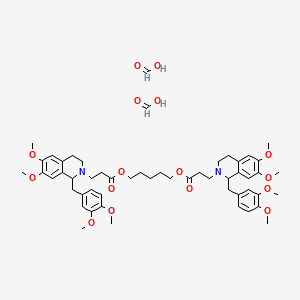
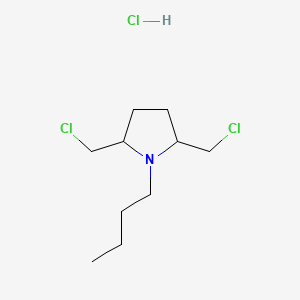
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
